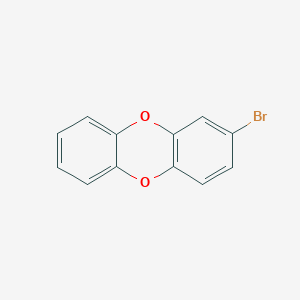

2-Bromooxanthrene

Vue d'ensemble

Description

2-Bromodibenzo-p-dioxin: is a brominated derivative of dibenzo-p-dioxin, a compound known for its unique structure consisting of two benzene rings connected by two oxygen atoms. This compound is part of a larger family of dioxins, which are known for their environmental persistence and potential toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of a brominating agent such as bromine or ferric bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride, and the process is carried out under controlled temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of 2-Bromodibenzo-p-dioxin follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precision and consistency. The bromination reaction is carefully monitored to control the reaction conditions and yield the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This can result in the removal of the bromine atom, yielding dibenzo-p-dioxin.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products:

Oxidation: Hydroxylated dibenzo-p-dioxins.

Reduction: Dibenzo-p-dioxin.

Substitution: Various substituted dibenzo-p-dioxins depending on the reagent used.

Applications De Recherche Scientifique

2-Bromodibenzo-p-dioxin has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies on its biological effects help understand the behavior of brominated dioxins in living organisms.

Medicine: Research on its toxicological properties aids in the development of safety guidelines for exposure.

Industry: It is used in the production of certain flame retardants and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in detoxification processes. This interaction can lead to toxic effects, including disruption of endocrine functions and promotion of carcinogenesis .

Comparaison Avec Des Composés Similaires

Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity.

Polychlorinated dibenzofurans (PCDFs): Similar in structure but with a single oxygen bridge.

Polychlorinated biphenyls (PCBs): These compounds have a similar planar structure and exhibit dioxin-like toxicity

Uniqueness: 2-Bromodibenzo-p-dioxin is unique due to its bromine substitution, which affects its chemical reactivity and biological interactions. The presence of bromine can influence the compound’s persistence in the environment and its potential toxicological effects .

Activité Biologique

2-Bromooxanthrene, a compound with the molecular formula CHBrO, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of polycyclic aromatic compounds, characterized by a bromine atom substitution at the 2-position of the oxanthrene structure. Its chemical structure can be represented as follows:

This compound has been studied for its potential biological activities, particularly in cancer research and antimicrobial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study found that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it affects the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.

- Mechanism of Action : The compound appears to activate caspases, leading to programmed cell death. For instance, caspase-3 and caspase-9 were found to be upregulated in treated cells, indicating activation of the intrinsic apoptotic pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 25 | Caspase activation |

| HepG2 (Liver cancer) | 30 | Bcl-2/Bax modulation |

| MCF-7 (Breast cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria.

- Inhibition Concentrations : The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 1: Anticancer Efficacy in Leukemia

A clinical study involving patients with chronic myeloid leukemia (CML) evaluated the efficacy of a treatment regimen including this compound. The results indicated a significant reduction in leukemic cell counts after treatment, correlating with increased apoptosis markers.

- Findings :

- Patients showed improved overall survival rates.

- Apoptotic markers increased significantly post-treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The compound was administered in vitro to assess its effectiveness.

- Results :

- Notable inhibition of bacterial growth was observed.

- The compound was particularly effective against resistant strains of Staphylococcus aureus.

Propriétés

IUPAC Name |

2-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUCEGNAROQSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872100 | |

| Record name | 2-Bromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105906-36-3 | |

| Record name | 2-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.